molecular formula C₄₀H₇₇NO₈ B019202 N-Palmitoylgalactosylsphingosine CAS No. 34324-89-5

N-Palmitoylgalactosylsphingosine

Cat. No.: B019202
CAS No.: 34324-89-5
M. Wt: 700 g/mol
InChI Key: VJLLLMIZEJJZTE-BUDJNAOESA-N
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Description

C16 galactosylceramide (C16 GalCer) is a member of the GalCer class of neutral glycosphingolipids, which are precursors to 3’-sulfo GalCers, also known as sulfatides. GalCers are located in the endoplasmic reticulum but are also found, with 3’-sulfo GalCers, in the myelin membrane of neuronal axons. C16 GalCer can act as an alternate receptor for the HIV-1 envelope glycoprotein gp120.3

Scientific Research Applications

  • Hydration Properties : NPGS exhibits similar hydration properties to human glucocerebroside, with about four non-freezable water molecules per molecule. This suggests a favored orientation of its glycosyl polar group, akin to that in cerebroside (Ruocco & Shipley, 1983).

  • Enzymatic Activity and Model Studies : The water-soluble homodimeric serine palmitoyltransferase from Sphingomonas paucimobilis EY2395T strain, overproduced in Escherichia coli, is a useful model for studying the reaction mechanism of eukaryotic enzymes. This enzyme is crucial in sphingolipid biosynthesis and can be related to NPGS processing (Ikushiro, Hayashi, & Kagamiyama, 2001).

  • Interactions with Phospholipids : In bilayer membranes, NPGS and dipalmitoylphosphatidylcholine (DPPC) show complete miscibility at low concentrations. At higher concentrations, phase separation occurs. This provides insights into lipid miscibility in biological membranes (Ruocco, Shipley, & Oldfield, 1983).

  • Cancer Research : Serine palmitoyltransferase inhibitors, which could affect NPGS synthesis, have potential applications in clarifying the biological function of SPT and targeting non-small-cell lung cancer cells (Adachi et al., 2016).

  • Biosynthesis Studies : Research on LM cells suggests that N-acyl-sphinganines, which can be precursors to NPGS, are synthesized first, and then modified. This insight is crucial for understanding sphingolipid biosynthesis (Merrill & Wang, 1986).

  • Cellular Function and Disease : Tsc3p, a protein associated with serine palmitoyltransferase, is essential for sphingolipid synthesis and affects cell death, indicating its potential relevance in disease pathways and therapy (Gable et al., 2000).

  • Biomarker in Metabolic Syndrome : Deoxysphingolipids, possibly related to NPGS metabolism, are elevated in patients with type 2 diabetes and metabolic syndrome, highlighting their potential as biomarkers (Othman et al., 2012).

  • Inhibition Studies for Disease Treatment : Lipoxamycin, an inhibitor of serine palmitoyltransferase, can affect sphingolipid biosynthesis and may offer new treatments for related diseases (Mandala et al., 1994).

Future Directions

Future research could focus on the roles of protein palmitoylation and its modifying enzymes in cancer cell signal transduction and cancer therapy . Targeted RAS palmitoylation may be a new option for future treatment of HRAS and NRAS-driven tumors .

Biochemical Analysis

Biochemical Properties

Alpha-Galactosyl-C16-ceramide plays an important role in promoting the regulation of nerve cells, regulating protein kinase C activities, and modulating the function of the hormone receptor . It is a potent activator of iNKT cells, and a model CD1d antigen . The invariant T cell receptor of the iNKT cell is able to bind the CD1d:glycolipid complex leading to iNKT cell activation in both mice and humans .

Cellular Effects

Alpha-Galactosyl-C16-ceramide has significant immunostimulatory and anti-tumor activity . In combination with a peptide antigen, it is able to stimulate a strong immune response against the epitope . The CD1d:glycolipid:TCR interaction activates the iNKT cell which can then activate the dendritic cell . This causes the release of a range of cytokines and licenses the dendritic cell to activate a peptide-specific T cell response .

Molecular Mechanism

The molecular mechanism of Alpha-Galactosyl-C16-ceramide involves its interaction with CD1d, a non-classical major histocompatibility complex (MHC) protein . The invariant T cell receptor of the iNKT cell is able to bind the CD1d:glycolipid complex leading to iNKT cell activation . This interaction activates the iNKT cell which can then activate the dendritic cell . This causes the release of a range of cytokines and licenses the dendritic cell to activate a peptide-specific T cell response .

Metabolic Pathways

Alpha-Galactosyl-C16-ceramide is produced by Bacteroides fragilis NCTC 9343, a prominent member of the human gut microbiota . The committed steps of the Bacteroides and eukaryotic sphingolipid pathways are identical

Properties

IUPAC Name

N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H77NO8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-48-40-39(47)38(46)37(45)35(31-42)49-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,33-35,37-40,42-43,45-47H,3-26,28,30-32H2,1-2H3,(H,41,44)/b29-27+/t33?,34-,35-,37+,38+,39-,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLLLMIZEJJZTE-BUDJNAOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H77NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34324-89-5
Record name N-Palmitoylgalactosylsphingosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034324895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different structural forms that N-Palmitoylgalactosylsphingosine (NPGS) can adopt, and how do these forms transition between each other?

A1: NPGS exhibits complex polymorphic behavior with multiple anhydrous and hydrated crystal forms. Anhydrous NPGS shows three lamellar crystal forms (A, B, and B') at lower temperatures and a liquid-crystal form at higher temperatures before transitioning to an isotropic liquid upon melting [, ]. Hydrated NPGS forms a stable bilayer crystal form (E) characterized by a highly ordered hydrocarbon chain packing arrangement [, ]. Interestingly, cooling hydrated NPGS from a liquid-crystalline state first forms a metastable anhydrous crystal form (A) before converting to the stable hydrated form (E) in a time- and temperature-dependent process [, ].

Q2: How does the presence of cholesterol affect the dynamics of NPGS in a bilayer model membrane?

A2: Cholesterol significantly alters the anisotropy observed in the spin-lattice relaxation of the acyl chains within NPGS bilayers, as measured by 2H NMR [, ]. This suggests that cholesterol influences the motion and orientation of the NPGS molecules within the membrane.

Q3: What is the role of the hydroxyl group in the fatty acid chain of cerebrosides?

A3: Studies comparing NPGS with and without hydroxylated fatty acid chains (HFA-CER and NFA-CER, respectively) reveal that the hydroxyl group plays a crucial role in the thermal behavior and stability of the membrane []. HFA-CER exhibits a single reversible thermal transition, while NFA-CER shows metastable behavior, suggesting a tendency for dehydration []. This indicates that the hydroxyl group in HFA-CER may contribute to maintaining membrane stability and preventing dehydration.

Q4: How does the acyl chain structure of Galactosylceramide (GalCer), a class of glycosphingolipids to which NPGS belongs, influence its interfacial interactions?

A4: The acyl chain structure significantly impacts the surface behavior of GalCer []. GalCer with long, saturated acyl chains forms condensed films. In contrast, introducing unsaturation or shortening the acyl chain leads to more expanded films, indicating weaker intermolecular interactions at the interface []. This suggests that acyl chain structure plays a crucial role in regulating the packing and interactions of GalCer molecules within membranes.

Q5: What techniques are used to study the structure and dynamics of NPGS?

A5: Several techniques are employed to investigate NPGS, including:

  • Differential Scanning Calorimetry (DSC): To analyze thermal transitions and polymorphic behavior [, , ].
  • X-ray Diffraction: To determine the structural arrangement of molecules within the different phases [, ].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To study molecular dynamics and interactions, particularly 2H and 13C NMR for analyzing acyl chain behavior [, , ].
  • Langmuir Film Balance: To investigate the interfacial properties of NPGS and related molecules like GalCer [].

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